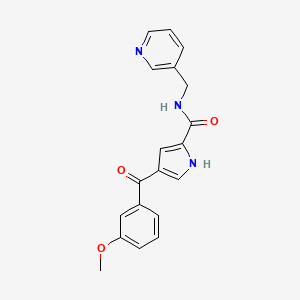

4-(3-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(3-methoxybenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-25-16-6-2-5-14(8-16)18(23)15-9-17(21-12-15)19(24)22-11-13-4-3-7-20-10-13/h2-10,12,21H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIVQKLHOKIPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Pyridinylmethyl Group: The final step involves the reaction of the intermediate with 3-pyridinylmethylamine under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring or the methoxybenzoyl group, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Pyrrolidine derivatives often exhibit improved bioavailability due to reduced planarity .

Substituent Effects :

- 3-Methoxybenzoyl vs. 2-Bromobenzoyl (): The methoxy group’s electron-donating nature may improve binding to aromatic receptors (e.g., serotonin or mGluRs), while bromine increases steric bulk and electrophilicity, possibly altering target selectivity.

- N-(3-Pyridinylmethyl) vs. N-(thiazolylbenzyl) (Example 67, ): Pyridine enhances solubility and metal coordination, whereas thiazole-containing benzyl groups may improve affinity for kinase domains .

Synthetic Efficiency :

- Compound 38 () and analogs in show low yields (15–25%), attributed to steric hindrance during amide coupling. The absence of yield data for the target compound suggests similar synthetic challenges.

Biological Activity

4-(3-Methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, with the CAS number 439111-65-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C19H17N3O3

- Molecular Weight : 335.36 g/mol

- Structural Features : The compound features a pyrrole ring, a carboxamide group, and methoxy and pyridine substituents, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrrole derivatives have been shown to inhibit specific enzymes involved in disease pathways.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Studies have demonstrated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins.

| Study | Findings |

|---|---|

| Induced apoptosis in breast cancer cell lines via mitochondrial pathway. | |

| Inhibited tumor growth in xenograft models with reduced metastasis. |

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens.

| Pathogen | Activity |

|---|---|

| E. coli | Moderate inhibition observed in vitro. |

| S. aureus | Significant antibacterial activity noted. |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human cancer cell lines, revealing promising results:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

Case Study 2: Antimicrobial Testing

In vitro tests against bacterial strains showed:

- Methodology : Disc diffusion method.

- Results : Zones of inhibition were recorded, demonstrating effectiveness against Gram-positive bacteria.

Q & A

Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

- Methodological Answer : Optimize formulations using nanoparticle encapsulation (e.g., PLGA nanoparticles) or cyclodextrin complexes (e.g., HP-β-CD). Validate solubility enhancements via phase-solubility studies and in vivo PK/PD profiling in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.